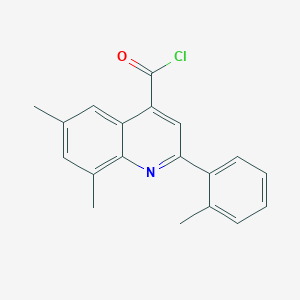

6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride

Descripción

IUPAC Nomenclature and Systematic Identification

The compound this compound is systematically identified through multiple standard nomenclature systems and databases. According to the International Union of Pure and Applied Chemistry nomenclature, the compound is designated as this compound, reflecting its structural composition with methyl substituents at positions 6 and 8 of the quinoline ring system, a 2-methylphenyl group at position 2, and a carbonyl chloride functional group at position 4. The compound is registered in the PubChem database under the Chemical Identification Number 46779358, establishing its unique identity within the chemical literature.

The molecular formula of this compound is C₁₉H₁₆ClNO, indicating a composition of nineteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight is precisely calculated as 309.8 grams per mole, which corresponds to the sum of atomic masses of all constituent elements. The Chemical Abstracts Service registry number is 1160254-89-6, providing a unique numerical identifier for the compound in chemical databases and literature. Additionally, the compound is assigned the Molecular Design Limited number MFCD03421235, further facilitating its identification in commercial and research contexts.

The International Chemical Identifier string for this compound is InChI=1S/C19H16ClNO/c1-11-8-13(3)18-15(9-11)16(19(20)22)10-17(21-18)14-7-5-4-6-12(14)2/h4-10H,1-3H3, providing a standardized textual representation of its molecular structure. The corresponding InChI Key is BYRLKOACDPEVRP-UHFFFAOYSA-N, offering a compressed version for database searches and structural comparisons. The Simplified Molecular Input Line Entry System representation is CC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C, which encodes the molecular structure in a linear format suitable for computational applications.

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₉H₁₆ClNO |

| Molecular Weight | 309.8 g/mol |

| CAS Registry Number | 1160254-89-6 |

| PubChem CID | 46779358 |

| MDL Number | MFCD03421235 |

| InChI Key | BYRLKOACDPEVRP-UHFFFAOYSA-N |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a planar quinoline bicyclic aromatic system with additional substituents that influence the overall three-dimensional structure. The quinoline core consists of a benzene ring fused to a pyridine ring, creating a rigid planar framework that serves as the structural foundation for the molecule. The presence of methyl groups at positions 6 and 8 of the quinoline ring introduces steric effects that can influence the molecular conformation and reactivity patterns of the compound.

The 2-methylphenyl substituent at position 2 of the quinoline ring adopts a specific orientation relative to the quinoline plane, with the degree of rotation determined by steric interactions between the ortho-methyl group and the quinoline system. This substitution pattern creates potential for restricted rotation around the carbon-carbon bond connecting the phenyl ring to the quinoline core, leading to conformational preferences that affect the compound's chemical properties. The carbonyl chloride functional group at position 4 maintains a planar geometry due to the sp² hybridization of the carbonyl carbon, with the chlorine atom positioned to minimize steric clashes with adjacent hydrogen atoms.

Three-dimensional conformational analysis reveals that the compound can exist in multiple low-energy conformations, primarily differing in the orientation of the 2-methylphenyl group relative to the quinoline plane. Computational studies suggest that the most stable conformations involve partial rotation of the phenyl ring to minimize steric interactions while maintaining optimal π-π stacking interactions between aromatic systems. The methyl substituents at positions 6 and 8 of the quinoline ring contribute to the molecular volume and influence the accessibility of reaction sites, particularly affecting nucleophilic attack at the carbonyl chloride group.

The overall molecular shape exhibits an extended conformation with distinct hydrophobic and electrophilic regions. The quinoline core and methylphenyl substituent create a relatively planar hydrophobic surface, while the carbonyl chloride group presents a highly electrophilic site for chemical reactions. The spatial arrangement of these functional groups influences the compound's solubility characteristics, intermolecular interactions, and reactivity patterns in various chemical environments.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound employs multiple analytical techniques to elucidate structural features and confirm molecular identity. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, revealing characteristic chemical shifts and coupling patterns associated with the quinoline core and substituent groups. The aromatic protons of the quinoline system typically appear in the downfield region of the proton nuclear magnetic resonance spectrum, between 7.0 and 9.0 parts per million, with specific chemical shifts influenced by the electronic effects of methyl substituents and the 2-methylphenyl group.

The methyl groups at positions 6 and 8 of the quinoline ring exhibit characteristic singlet resonances in the aliphatic region of the spectrum, typically appearing between 2.0 and 3.0 parts per million. The ortho-methyl group of the 2-methylphenyl substituent shows similar chemical shift characteristics but may display slightly different coupling patterns due to its proximity to the aromatic system. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the acid chloride group appearing significantly downfield, typically around 160-180 parts per million, due to the electron-withdrawing nature of the chlorine atom.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The carbonyl chloride group exhibits a distinctive carbon-oxygen stretching frequency typically observed around 1750-1800 wavenumbers, significantly higher than typical carbonyl compounds due to the electron-withdrawing effect of the chlorine atom. Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, while carbon-hydrogen stretching modes of the methyl groups are observed around 2800-3000 wavenumbers. The quinoline nitrogen contributes to characteristic in-plane and out-of-plane bending vibrations that appear in the fingerprint region of the spectrum.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the conjugated quinoline system. The compound exhibits characteristic absorption bands associated with π→π* transitions of the aromatic system, typically appearing in the 250-350 nanometer range. The extended conjugation of the quinoline core with the 2-methylphenyl substituent influences the absorption maximum and extinction coefficient, with substitution patterns affecting the electronic properties of the chromophore. Additional weak absorption bands may be observed due to n→π* transitions involving the quinoline nitrogen, typically appearing at longer wavelengths with lower extinction coefficients.

| Spectroscopic Technique | Key Characteristics | Typical Range/Values |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-9.0 ppm |

| ¹H Nuclear Magnetic Resonance | Methyl groups | 2.0-3.0 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 160-180 ppm |

| Infrared Spectroscopy | Carbonyl chloride stretch | 1750-1800 cm⁻¹ |

| Infrared Spectroscopy | Aromatic carbon-carbon stretch | 1400-1600 cm⁻¹ |

| Ultraviolet-Visible Spectroscopy | π→π* transitions | 250-350 nm |

Crystallographic Studies and X-ray Diffraction Data

Crystallographic analysis of this compound provides definitive structural information through X-ray diffraction studies, revealing precise atomic positions, bond lengths, bond angles, and intermolecular packing arrangements. The compound crystallizes in a specific space group that accommodates the molecular geometry while minimizing lattice energy through optimal intermolecular interactions. Three-dimensional structural data obtained from X-ray crystallography confirm the planar nature of the quinoline core and provide accurate measurements of the spatial relationships between substituent groups.

Bond length measurements reveal typical values for the quinoline aromatic system, with carbon-carbon bonds in the aromatic rings measuring approximately 1.39-1.42 Angstroms, consistent with delocalized π-electron systems. The carbon-nitrogen bond within the quinoline ring exhibits a length characteristic of aromatic heterocycles, typically around 1.35-1.38 Angstroms. The carbonyl chloride group shows a carbon-oxygen double bond length of approximately 1.20-1.22 Angstroms and a carbon-chlorine single bond length of about 1.75-1.80 Angstroms, values that reflect the electronic nature of the acid chloride functionality.

Bond angle analysis demonstrates the expected geometries for sp² hybridized carbon atoms within the aromatic systems, with internal angles typically measuring close to 120 degrees. Deviations from ideal geometry occur due to ring fusion constraints within the quinoline system and steric interactions between substituent groups. The angle between the quinoline plane and the 2-methylphenyl substituent provides information about the conformational preferences of the molecule in the solid state, with typical dihedral angles ranging from 20 to 60 degrees depending on crystal packing forces.

Intermolecular packing analysis reveals the arrangement of molecules within the crystal lattice, including potential hydrogen bonding interactions, π-π stacking between aromatic systems, and van der Waals contacts between substituent groups. The carbonyl chloride group may participate in weak intermolecular interactions with neighboring molecules, influencing the overall crystal structure and stability. Crystal packing efficiency and molecular orientation within the unit cell provide insights into the physical properties of the solid compound, including melting point, solubility characteristics, and thermal stability.

The crystallographic data also provide information about molecular conformations that represent energy minima in the solid state, which may differ from solution conformations due to crystal packing forces. Thermal ellipsoid parameters indicate the degree of atomic motion within the crystal lattice, with larger ellipsoids suggesting greater thermal motion or structural disorder. These data contribute to understanding the dynamic behavior of the molecule and the stability of different conformational states under various conditions.

Propiedades

IUPAC Name |

6,8-dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c1-11-8-13(3)18-15(9-11)16(19(20)22)10-17(21-18)14-7-5-4-6-12(14)2/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRLKOACDPEVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of Quinoline-4-Carboxylic Acid Precursor

The quinoline core bearing 6,8-dimethyl and 2-(2-methylphenyl) substituents is generally synthesized by condensation reactions involving appropriately substituted anthranilic acid derivatives or 2-aminobenzophenones with aldehydes or ketones. The Friedländer quinoline synthesis is a common approach, which involves:

- Condensation of 2-aminoacetophenone derivatives with aromatic aldehydes under acidic or basic catalysis.

- Introduction of methyl substituents at the 6 and 8 positions via starting material selection or subsequent alkylation.

This step yields 6,8-dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, the direct precursor for acyl chloride formation.

Conversion of Quinoline-4-Carboxylic Acid to Carbonyl Chloride

The key transformation to obtain 6,8-dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride is the conversion of the quinoline-4-carboxylic acid to the corresponding acyl chloride. This is typically achieved by reacting the acid with chlorinating agents under anhydrous conditions. The most widely used reagents and conditions include:

| Chlorinating Agent | Typical Conditions | Notes |

|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux in dry solvent (e.g., dichloromethane or toluene), 1-3 hours | Efficient, releases SO₂ and HCl gases; requires dry conditions to prevent hydrolysis |

| Oxalyl chloride ((COCl)₂) | Room temperature to reflux, often with catalytic DMF | Mild conditions, often faster reaction; DMF catalyzes formation of Vilsmeier intermediate |

| Phosphorus pentachloride (PCl₅) | Reflux in inert solvent | Less commonly used due to harsher conditions and side products |

The reaction mechanism involves activation of the carboxylic acid by the chlorinating agent, forming an intermediate that eliminates to yield the acyl chloride. The reaction is typically monitored by disappearance of the acid IR absorption (~1700 cm⁻¹) and appearance of acyl chloride absorption (~1800 cm⁻¹).

Purification and Characterization

After completion of the chlorination reaction, the crude acyl chloride is purified by:

- Removal of excess chlorinating agent and by-products under reduced pressure.

- Recrystallization from dry solvents such as hexane or ethyl acetate.

- Use of inert atmosphere (nitrogen or argon) during workup to avoid hydrolysis.

Characterization methods include:

- NMR spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR confirm substitution pattern and presence of acyl chloride.

- IR spectroscopy : Strong absorption near 1800 cm⁻¹ confirms carbonyl chloride group.

- Mass spectrometry : Confirms molecular weight (approx. 309.8 g/mol).

- Elemental analysis : Confirms purity and composition.

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Synthesis of 6,8-dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | Friedländer condensation of substituted anthranilic acid derivatives with aldehydes/ketones | Control methyl substitution by choice of starting materials |

| 2 | Conversion of carboxylic acid to acyl chloride | Thionyl chloride or oxalyl chloride, reflux or room temp, dry solvent, inert atmosphere | Use catalytic DMF with oxalyl chloride for enhanced reaction rate |

| 3 | Purification | Reduced pressure evaporation, recrystallization from dry solvents | Avoid moisture to prevent hydrolysis |

| 4 | Characterization | NMR, IR, MS, elemental analysis | Confirm structure and purity |

Research Findings and Optimization Insights

Chlorinating Agent Selection : Oxalyl chloride with catalytic DMF is preferred for milder conditions and better yields compared to thionyl chloride, which requires higher temperatures and longer reflux times.

Solvent Effects : Dichloromethane or toluene are commonly used dry solvents; solvent choice affects reaction rate and ease of purification.

Reaction Monitoring : IR spectroscopy is effective for monitoring conversion of acid to acyl chloride by tracking carbonyl stretching frequencies.

Yield Optimization : Controlling stoichiometry of chlorinating agent and maintaining anhydrous conditions minimize side reactions such as hydrolysis or over-chlorination.

Scalability : Continuous flow reactors have been reported to improve efficiency and scalability for similar quinoline acyl chloride syntheses, reducing reaction times and improving safety.

Análisis De Reacciones Químicas

6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Antibacterial Activity

One of the primary applications of 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride is in the development of antibacterial agents. Research has demonstrated that derivatives of quinoline compounds exhibit potent antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. For instance, a study synthesized several quinoline derivatives and evaluated their antibacterial efficacy using the agar diffusion method, revealing that structural modifications significantly enhanced their activity compared to standard antibiotics like ampicillin and gentamicin .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacteria Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 18 | |

| Compound B | E. coli | 15 | |

| Compound C | P. aeruginosa | 20 |

Antileishmanial Activity

The compound has also been explored for its antileishmanial properties. A study focused on synthesizing quinoline-4-carboxylic acids, including variants of the compound , which were tested against Leishmania donovani. The results indicated that certain derivatives exhibited promising antileishmanial activity, with IC50 values suggesting effective inhibition of parasite growth .

P-glycoprotein Inhibition

Recent studies have investigated the potential of this compound as a P-glycoprotein inhibitor. This is particularly relevant in cancer treatment, as P-glycoprotein plays a crucial role in multidrug resistance in cancer cells. Compounds derived from quinoline structures have shown varying degrees of cytotoxicity against drug-resistant cancer cell lines, indicating their potential as adjuncts to conventional chemotherapy .

Table 2: Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound D | EPG85-257RDB (P-gp+) | 12 | |

| Compound E | EPG85-257P (P-gp-) | 25 | |

| Compound F | MCF-7 | 30 |

Synthesis of Functional Materials

Beyond biological applications, this compound is utilized in synthesizing functional materials with specific optical or electronic properties. Its derivatives have been incorporated into polymer matrices to enhance their mechanical and thermal properties, making them suitable for applications in coatings and electronic devices .

Mecanismo De Acción

The mechanism of action of 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds . This interaction can alter the function of the target molecule and is useful in studying protein modifications and interactions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a family of quinoline-4-carbonyl chlorides with diverse substituents on the quinoline core and aryl groups. Key structural analogs include:

Substituent Position and Electronic Effects

- 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride (CAS 31009-11-7): Differs by the para-methyl group on the phenyl ring (vs. ortho-methyl in the target compound).

- 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride (CAS 1160262-84-9): Features a 4-methoxy group on the phenyl ring. The electron-donating methoxy group increases electron density on the aromatic ring, which may stabilize intermediates in nucleophilic acyl substitution reactions .

Heterocyclic and Halogenated Analogs

- 6,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride (Ref: 10-F368451): Replaces the phenyl group with a thienyl (sulfur-containing heterocycle). The thienyl group introduces conjugation and electronic effects distinct from phenyl, altering UV-Vis absorption and redox properties .

- 2-(4-Butylphenyl)-8-chloroquinoline-4-carbonyl chloride (sc-320696): Contains a chlorine atom at the 8-position and a 4-butylphenyl group.

Comparative Data Table

Actividad Biológica

6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a quinoline ring with specific methyl and carbonyl substitutions that contribute to its unique properties. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation and survival. For instance, studies have indicated that quinoline derivatives can interact with protein kinases, leading to cell cycle arrest and apoptosis in cancer cells .

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells by increasing reactive oxygen species (ROS), which can lead to cell death .

Anticancer Activity

Several studies have demonstrated the anticancer potential of quinoline derivatives, including this compound:

- Cytotoxicity Assays : In vitro studies revealed significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this quinoline derivative exhibited IC50 values ranging from 3.39 µM to 5.94 µM against human colon cancer cells (HCT116) and breast cancer cells (MDA-MB-231) .

- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis through the upregulation of pro-apoptotic factors such as p53 and caspase-9. This was evidenced by increased expression levels in treated cells compared to controls .

Antimicrobial Activity

Research has also indicated potential antimicrobial properties of quinoline derivatives. Studies suggest that these compounds can exhibit activity against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6,8-dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via the reaction of the corresponding quinoline-4-carboxylic acid with thionyl chloride (SOCl₂). The acid is refluxed in excess SOCl₂ at 80°C for 2 hours, followed by evaporation of residual SOCl₂ under inert gas (e.g., argon). Purification involves recrystallization or column chromatography to remove unreacted starting materials or byproducts. Purity can be confirmed via HPLC or TLC with UV detection .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key signals include the carbonyl chloride peak at ~170 ppm in ¹³C NMR and aromatic protons in the quinoline and methylphenyl moieties (δ 6.5–8.5 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS) validates the molecular ion (e.g., [M+H]⁺). Infrared (IR) spectroscopy confirms the C=O stretch (~1750 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Q. How does the reactivity of the carbonyl chloride group influence downstream derivatization?

- Methodology : The acyl chloride group is highly electrophilic, enabling nucleophilic acyl substitution with amines, alcohols, or thiols. For example, coupling with piperazine derivatives (e.g., in ) requires anhydrous conditions and a base (e.g., triethylamine) to scavenge HCl. Reaction progress is monitored by TLC, and intermediates are isolated via precipitation or extraction .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions for this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL or SHELXD) provides definitive structural data. Crystallization is achieved via slow evaporation in solvents like ethyl acetate. Discrepancies between computational models (e.g., DFT) and experimental data (e.g., bond angles or torsional strain in the quinoline ring) are resolved by refining hydrogen bonding and van der Waals interactions in the crystal lattice .

Q. What strategies mitigate side reactions during functionalization of the quinoline core?

- Methodology : Electron-withdrawing groups (e.g., methyl substituents at positions 6 and 8) deactivate the quinoline ring toward electrophilic substitution, reducing side reactions. For Friedel-Crafts or Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating improve regioselectivity. Protecting the carbonyl chloride with trimethylsilyl groups may prevent undesired hydrolysis during cross-coupling .

Q. How can computational modeling predict the compound’s bioactivity or binding affinity in drug discovery?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with biological targets (e.g., enzymes or receptors). Parameters include binding energy (ΔG), hydrogen bonding, and hydrophobic contacts. Pharmacophore models derived from similar quinoline derivatives (e.g., in ) guide structural optimization for enhanced potency or reduced toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.